molecular formula C21H32ClN3O4S B11129549 3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide

3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide

Cat. No.: B11129549
M. Wt: 458.0 g/mol
InChI Key: SGYPGBZIYFGLBG-UHFFFAOYSA-N
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Description

3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a piperazine ring, and a methoxybenzene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethylpiperazine through the reaction of ethylenediamine with ethyl chloride under basic conditions.

    Sulfonamide Formation: The piperazine derivative is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Cyclohexylation: The intermediate is further reacted with cyclohexylamine to introduce the cyclohexyl group.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride or another chlorinating agent to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzene moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a ligand in receptor binding studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique functional groups allow for diverse applications in material science.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The piperazine ring may interact with receptors, altering their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the chloro, cyclohexyl, piperazine, and methoxybenzene groups in This compound provides distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H32ClN3O4S

Molecular Weight

458.0 g/mol

IUPAC Name

3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C21H32ClN3O4S/c1-3-23-11-13-24(14-12-23)21(26)16-25(17-7-5-4-6-8-17)30(27,28)18-9-10-20(29-2)19(22)15-18/h9-10,15,17H,3-8,11-14,16H2,1-2H3

InChI Key

SGYPGBZIYFGLBG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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